



# An In-depth Technical Guide to the HIV-1 **Inhibitor Nevirapine**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | HIV-1 inhibitor-50 |           |
| Cat. No.:            | B12404796          | Get Quote |

Disclaimer: The compound "HIV-1 inhibitor-50" is not a recognized designation in publicly available scientific literature. This guide utilizes Nevirapine, a well-characterized nonnucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to fulfill the detailed structural, property, and methodological requirements of the query.

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to the anti-HIV-1 agent, Nevirapine. It is intended for researchers, scientists, and professionals in the field of drug development.

### **Chemical Structure and Identification**

Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor belonging to the dipyridodiazepinone chemical class.[1][2] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[3]

Caption: 2D Chemical Structure of Nevirapine.

## **Physicochemical and Pharmacokinetic Properties**

The properties of Nevirapine are summarized below. It is a Class II drug under the Biopharmaceutical Classification System, indicating high permeability and low solubility.[4]

Table 1: Physicochemical Properties of Nevirapine



| Property          | Value                                                                               | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C15H14N4O                                                                           | [3][5]       |
| Molecular Weight  | 266.30 g/mol                                                                        | [3][5]       |
| IUPAC Name        | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][6]diazepin-6-one | [5]          |
| CAS Number        | 129618-40-2                                                                         | [5]          |
| Melting Point     | 247°C                                                                               | [7]          |
| Water Solubility  | 0.1 g/L                                                                             | [4][7]       |
| рКа               | 2.8 (at 25°C)                                                                       | [7]          |
| LogP              | 2.5                                                                                 | [8]          |

Table 2: Pharmacokinetic Parameters of Nevirapine

| Parameter                             | Value                                                          | Reference(s) |
|---------------------------------------|----------------------------------------------------------------|--------------|
| Bioavailability                       | >90%                                                           | [1]          |
| Protein Binding                       | ~60%                                                           | [1]          |
| Metabolism                            | Extensively hepatic via<br>Cytochrome P450 (CYP3A4,<br>CYP2B6) | [1][9]       |
| Elimination Half-life                 | ~45 hours (single dose); 25-30 hours (chronic dosing)          | [5]          |
| Time to Peak (Tmax)                   | 4 hours (single 200 mg dose)                                   | [1]          |
| Apparent Clearance (CL/F)             | 3.27 L/h                                                       | [10]         |
| Apparent Volume of Distribution (V/F) | 1.17 - 106 L                                                   | [10][11]     |



Note: The elimination half-life decreases with repeated doses due to the autoinduction of its own metabolism.[12][13]

### **Mechanism of Action**

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike nucleoside RT inhibitors (NRTIs), which bind to the enzyme's active site, Nevirapine binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site. [5][6] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activity.[6][14][15] This action effectively halts the conversion of the viral RNA genome into DNA, a critical step for HIV-1 replication.[6] Nevirapine does not inhibit HIV-2 RT or human DNA polymerases.[1]





Click to download full resolution via product page

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

### **In Vitro Antiviral Activity**

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell-based assays.

Table 3: In Vitro Efficacy of Nevirapine against HIV-1



| Parameter   | Value | Assay System                                                  | Reference(s) |
|-------------|-------|---------------------------------------------------------------|--------------|
| IC50        | 84 nM | Enzyme Assay (HIV-1<br>RT)                                    | [16]         |
| IC50        | 40 nM | Cell Culture (HIV-1<br>Replication)                           | [16]         |
| Median EC50 | 90 nM | HEK 293 cells (Panel<br>of 2923 wild-type HIV-<br>1 isolates) | [17]         |

## **Experimental Protocols**

Protocol: In Vitro Antiviral Activity Assay (Pseudovirus Single-Cycle Infection)

This method is commonly used to determine the inhibitory concentration of antiviral compounds against HIV-1.[4]

#### Cell Culture:

- Maintain a suitable host cell line, such as Human Embryonic Kidney (HEK) 293T cells, in appropriate culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).
- Plate cells in 96-well plates at a predetermined density and incubate to allow for cell adherence.

#### Compound Preparation:

- Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture media to create a range of desired test concentrations.

#### Infection:

Add the diluted Nevirapine concentrations to the plated cells.



- Introduce a known quantity of HIV-1 pseudovirus. This virus is engineered to be replication-incompetent but contains a reporter gene, such as firefly luciferase, within its genome.[4]
- Include control wells: "virus only" (no drug) and "cells only" (no virus or drug).

#### Incubation:

 Incubate the plates for a period sufficient for a single round of infection, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).

#### Quantification:

- Lyse the cells and add a luciferase substrate.
- Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral gene expression.

#### Data Analysis:

- Normalize the luminescence signal of drug-treated wells to the "virus only" control.
- Plot the percentage of inhibition against the drug concentration and fit the data to a doseresponse curve to calculate the 50% effective concentration (EC₅₀).





Click to download full resolution via product page

Caption: Workflow for an in vitro HIV-1 pseudovirus infectivity assay.

### **Clinical Efficacy and Resistance**

Nevirapine, when used as part of a triple-drug combination therapy, has been shown to effectively suppress HIV-1 viral load.[18] In several key studies, Nevirapine-containing regimens reduced plasma viral loads to below 50 copies/mL in approximately 50% of treatment-naïve patients.[18] However, a significant drawback is its low genetic barrier to



resistance.[19] Resistance can develop rapidly if viral replication is not fully suppressed, and monotherapy with Nevirapine is not recommended.[5][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nevirapine | C15H14N4O | CID 4463 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Nevirapine Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 7. Nevirapine | 129618-40-2 [chemicalbook.com]
- 8. nevirapine Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of nevirapine in an unselected cohort of HIV-1-infected individuals PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nevirapine: pharmacokinetic considerations in children and pregnant women PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nevirapine Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
  Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. selleckchem.com [selleckchem.com]
- 17. drugs.com [drugs.com]



- 18. Efficacy and durability of nevirapine in antiretroviral drug näive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations PMC [pmc.ncbi.nlm.nih.gov]
- 20. A pilot study to evaluate the development of resistance to nevirapine in asymptomatic human immunodeficiency virus-infected patients with CD4 cell counts of > 500/mm3: AIDS Clinical Trials Group Protocol 208 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the HIV-1 Inhibitor Nevirapine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404796#chemical-structure-and-properties-of-hiv-1-inhibitor-50]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com